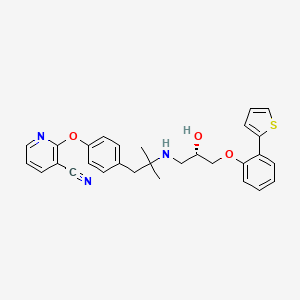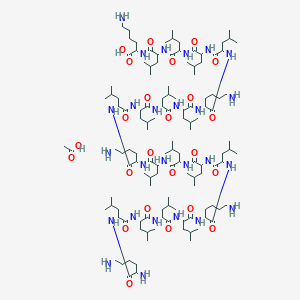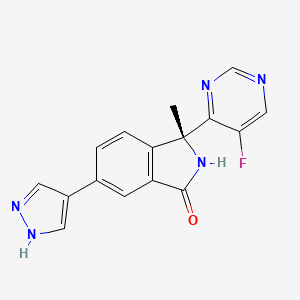
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Übersicht
Beschreibung
LY3177833 is an orally bioavailable inhibitor of Cdc7 kinase (IC50 = 3.3 nM for ADP production in an enzyme assay). It inhibits phosphorylation of MCM2-S53 in H1299 cells (IC50 = 0.29 µM). LY3177833 reduces tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day.
LY-3177833 is a potent and selective inhibitor of CDC7 (Cell Division Cycle 7-related Protein Kinase).
Wissenschaftliche Forschungsanwendungen
Inhibitor of Cdc7 Kinase
LY3177833 is an orally bioavailable inhibitor of Cdc7 kinase . It has an IC50 of 3.3 nM against CDC7 . CDC7 is a serine/threonine kinase that plays an important role in the initiation of DNA replication .
Anti-Tumor Activity
Upregulation of CDC7 has been observed in numerous tumor cell lines . LY3177833 has shown to cause significant tumor regression in a dose-dependent manner in female athymic Balb/c nude mice with SW620 cells .
Senescence Inducer
LY3177833 acts as a senescence inducer . It induces SA-β-gal expression, which is the gold standard for senescence detection . Inhibition of CDC7 induces a senescent phenotype in TP53 mutant liver cancer cells .
Impaired Proliferation in TP53 Mutant Liver Cancer Cells
LY3177833 impaired proliferation and induced senescence in TP53 mutant liver cancer cells . However, it has no effects on TP53 wild-type cells .
Suppression of p-MCM2 in TP53 Mutant Liver Cancer Cells
The phosphorylation of MCM2 is a target of CDC7 . LY3177833 leads to suppressed p-MCM2 in TP53 mutant liver cancer cells .
Increase in Duration of Mitosis
CDC7 inhibition also results in a significant increase in the duration of mitosis .
Wirkmechanismus
Target of Action
LY3177833, also known as ®-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)isoindolin-1-one, primarily targets CDC7 and pMCM2 . CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . pMCM2 is a target of CDC7 .
Mode of Action
LY3177833 interacts with its targets, CDC7 and pMCM2, by inhibiting their activity . It has an IC50 of 3.3 nM against CDC7 . The inhibition of CDC7 leads to suppressed p-MCM2 in TP53 mutant liver cancer cells .
Biochemical Pathways
The inhibition of CDC7 by LY3177833 affects the DNA replication pathway . This inhibition results in a significant increase in the duration of mitosis . Additionally, LY3177833 acts as a senescence inducer and induces the expression of senescence-associated β-galactosidase (SA-β-gal) .
Pharmacokinetics
LY3177833 is orally bioavailable . It has been shown to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day .
Result of Action
LY3177833 impairs proliferation and induces senescence in TP53 mutant liver cancer cells . In female athymic Balb/c nude mice with SW620 cells, LY3177833 causes significant tumor regression in a dose-dependent manner . No significant tumor growth is observed for 2 weeks after dosing cessation .
Action Environment
The action of LY3177833 can be influenced by environmental factors such as the presence of TP53 mutations. It has been observed that LY3177833 impairs proliferation and induces senescence in TP53 mutant liver cancer cells, but it has no effects on TP53 wild-type cells .
Eigenschaften
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![2-Amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid](/img/structure/B608660.png)
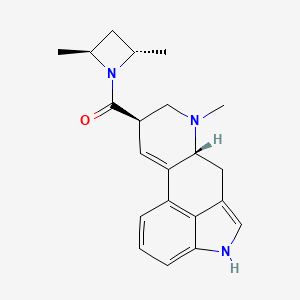

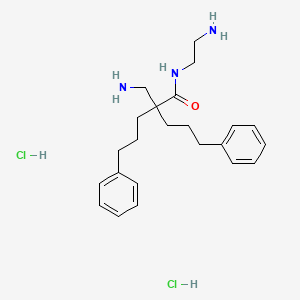
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)


